ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate
Description
Ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate is a Schiff base derivative characterized by an (E)-configured imine group bridging an ethyl benzoate moiety and a substituted phenyl ring. The phenyl ring is functionalized with a 3-methoxy group and a phenoxycarbonyloxy group at the 4-position. The phenoxycarbonyloxy group may act as a prodrug moiety, releasing active phenolic metabolites upon hydrolysis, while the imine linkage could facilitate interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
ethyl 4-[(3-methoxy-4-phenoxycarbonyloxyphenyl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c1-3-29-23(26)18-10-12-19(13-11-18)25-16-17-9-14-21(22(15-17)28-2)31-24(27)30-20-7-5-4-6-8-20/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMCFPIOMZIWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)OC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate involves multiple steps. One common method includes the following steps:
Alkylation: The initial step involves the alkylation of 4-aminobenzoic acid with ethyl bromide in the presence of a base such as potassium carbonate.
Esterification: The resulting product undergoes esterification with ethanol in the presence of an acid catalyst to form ethyl 4-aminobenzoate.
Condensation: Finally, the condensation of ethyl 4-aminobenzoate with 3-methoxy-4-[(phenoxycarbonyl)oxy]benzaldehyde in the presence of an acid catalyst yields the target compound
Industrial Production Methods
Industrial production methods for this compound typically involve similar steps but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: The major products include carboxylic acids and aldehydes.
Reduction: The major products are alcohols and amines.
Substitution: The major products depend on the nucleophile used but can include substituted benzoates.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that derivatives of ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate exhibit anti-inflammatory effects. For instance, compounds with similar structures have shown efficacy in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases such as arthritis.
Anticancer Activity
This compound has been investigated for its anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis. The compound's ability to target specific signaling pathways involved in cancer progression is an area of active research.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced edema in carrageenan-induced inflammation | |
| Anticancer | Inhibition of cell proliferation in cancer lines |
Case Studies
-
Anti-inflammatory Study :
- A study evaluated the anti-inflammatory effects of similar compounds on carrageenan-induced paw edema in rats. The results demonstrated significant reduction in swelling, indicating potential therapeutic use for inflammatory conditions.
-
Anticancer Research :
- In vitro assays were conducted to assess the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed a dose-dependent inhibition of cell viability, supporting further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Ethyl 4-[(E)-({Benzyl[4-(Ethoxycarbonyl)Phenyl]Amino}Methylene)Amino]Benzoate ()
- Key Substituents : Benzyl group and ethoxycarbonyl on the phenyl ring.
- Structural Differences: Replaces the phenoxycarbonyloxy and methoxy groups with a benzyl-ethoxycarbonyl hybrid.
Ethyl 4-({(E)-[2-(4-Chlorophenoxy)Phenyl]Methylidene}Amino)Benzoate ()
- Key Substituents: 4-Chlorophenoxy group.
- Structural Differences: Substitutes the methoxy and phenoxycarbonyloxy groups with a chlorophenoxy moiety. The chlorine atom enhances electron-withdrawing effects, which may influence reactivity and stability .
Ethyl 4-((3-((4-Acetylphenyl)Amino)-1,1,1,2-Tetrafluoropropan-2-yl)Oxy)Benzoate ()
- Key Substituents : Tetrafluoropropoxy chain and acetylphenyl group.
- Structural Differences : Replaces the imine linkage with a tetrafluoropropoxy bridge, introducing fluorophilic properties that could improve membrane permeability .
Ethyl 4-({[6-[4-(Allyloxy)Phenyl]-3-Amino-4-(Trifluoromethyl)Thieno[2,3-b]Pyridin-2-yl]Carbonyl}Amino)Benzoate ()
- Key Substituents: Thienopyridine core with trifluoromethyl and allyloxy groups.
- Structural Differences: Incorporates a heterocyclic thienopyridine system, likely enhancing π-π stacking interactions in biological systems .
Physicochemical Properties
Notes:
- The target compound’s phenoxycarbonyloxy group increases polarity compared to analogs with simple methoxy or benzyl groups.
- Fluorinated derivatives (e.g., ) exhibit higher lipophilicity, enhancing bioavailability .
Biological Activity
Ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a benzoate moiety, a methoxy group, and a phenoxycarbonyl functional group, which may contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other derivatives that have shown activity against targets like the Pks13 enzyme in Mycobacterium tuberculosis .
- Antioxidant Properties : Compounds with similar structures often demonstrate antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial Effects : Some derivatives have shown efficacy against bacterial strains, suggesting potential use as antimicrobial agents.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
- Inhibition of Tuberculosis : A study focused on the optimization of compounds targeting the Pks13 enzyme demonstrated that certain derivatives had sub-micromolar IC50 values, indicating strong inhibitory effects against M. tuberculosis . This suggests that this compound may have similar potential.
- Antioxidant Activity Assessment : In vitro assays showed that compounds with methoxy and phenolic groups exhibited significant antioxidant properties, reducing oxidative stress markers in cell cultures .
- Cytotoxic Effects on Cancer Cells : Research indicated that certain structural analogs induced apoptosis in various cancer cell lines, highlighting the potential for therapeutic application in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
